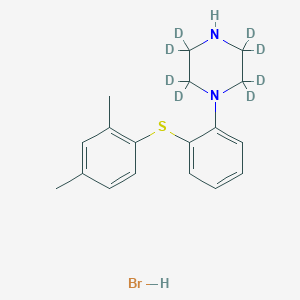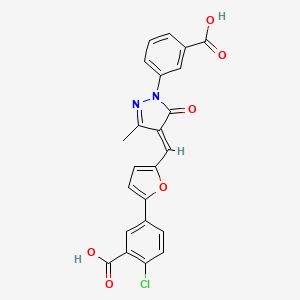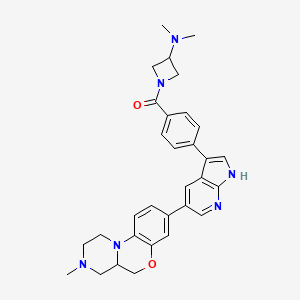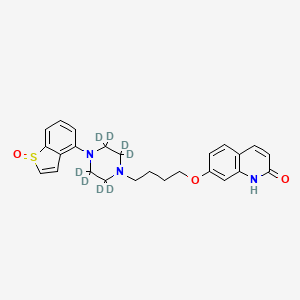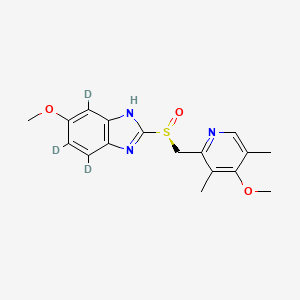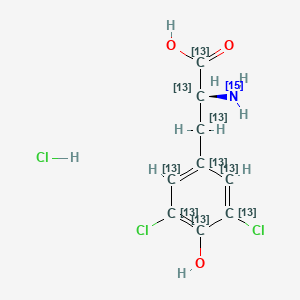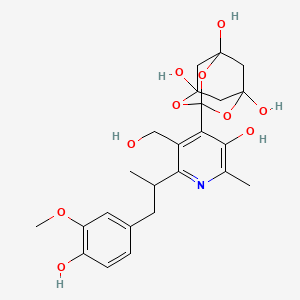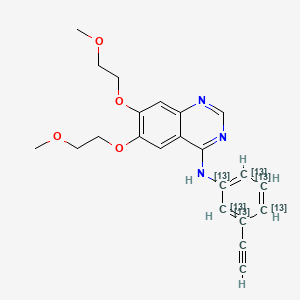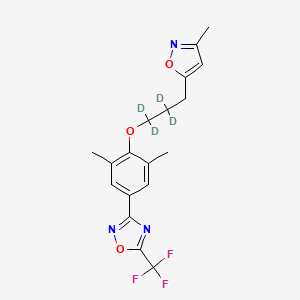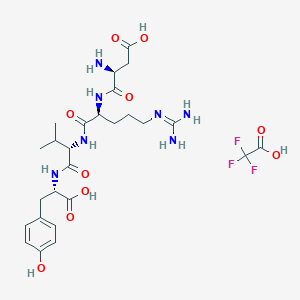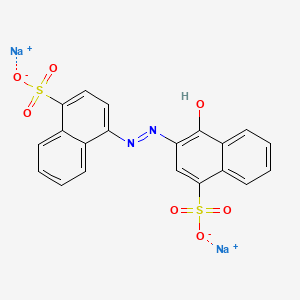
Chromotrope FB
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromotrope FB, also known as Acid Red 14, is a bright orange-red powder that belongs to the class of monoazides. It is a water-soluble dye, which is a derivative of aniline, and is used to create a range of shades from pink to red. This compound efficiently stains fatty substances and is also used to dye food and medicines .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chromotrope FB is synthesized through a diazotization reaction followed by coupling. The process involves the reaction of aniline with nitrous acid to form a diazonium salt, which is then coupled with a naphthalenesulfonic acid derivative to produce the final dye. The reaction conditions typically include maintaining a low temperature to stabilize the diazonium salt and using acidic conditions to facilitate the coupling reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is isolated through filtration, washing, and drying to obtain the pure dye in powder form .
Chemical Reactions Analysis
Types of Reactions: Chromotrope FB undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc in acidic conditions are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or sulfonating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
Chromotrope FB has a wide range of applications in scientific research:
Chemistry: It is used as a staining reagent in various analytical techniques, including chromatography and spectroscopy.
Biology: this compound is employed to study the effects of food additives on cell cultures, the growth of bacteria, and the activity of enzymes, proteins, and hormones.
Medicine: The dye is used in diagnostic assays and histological staining to visualize cellular components.
Industry: this compound is used in the dyeing of textiles, leather, paper, and wood.
Mechanism of Action
Chromotrope FB exerts its effects through its ability to bind to specific molecular targets. The dye interacts with fatty substances and proteins, allowing it to stain cellular components effectively. The binding occurs through electrostatic interactions and hydrogen bonding, which stabilize the dye-protein complex. This mechanism is utilized in various staining techniques to visualize cellular structures and components .
Comparison with Similar Compounds
Chromotrope 2R: Another monoazide dye with similar staining properties.
Chromeazurol B: A dye used for similar applications in staining and analytical techniques.
Celestine Blue: A dye used in histology for staining purposes
Uniqueness of Chromotrope FB: this compound is unique due to its bright orange-red color and its efficiency in staining fatty substances. Its water solubility and ability to create a range of shades from pink to red make it versatile for various applications. Additionally, its specific interaction with proteins and fatty substances sets it apart from other dyes .
Properties
Molecular Formula |
C20H12N2Na2O7S2 |
|---|---|
Molecular Weight |
502.4 g/mol |
IUPAC Name |
disodium;4-hydroxy-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H14N2O7S2.2Na/c23-20-15-8-4-3-7-14(15)19(31(27,28)29)11-17(20)22-21-16-9-10-18(30(24,25)26)13-6-2-1-5-12(13)16;;/h1-11,23H,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
InChI Key |
YSVBPNGJESBVRM-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


